C1s Protease Inhibition: N-Hydroxy Warhead Provides Chelation-Dependent Activity Unavailable to Non-Hydroxylated Analogs
The N′-hydroxyamidine functional group serves as a zinc‑ or catalytic‑residue chelator essential for protease inhibition. In a series of pyridine‑3‑carboximidamide analogs, the hydroxy‑containing lead compound (A1) inhibited C1s with a Ki of ~5.8 μM [1]. In contrast, analogs without the hydroxyl group showed no measurable C1s inhibition under the same assay conditions (competitive inhibition, fluorescence‑based C2 cleavage assay). Although the compound evaluated was 6‑(4‑phenylpiperazin‑1‑yl)‑, the SAR demonstrates that the N‑hydroxy group is indispensable for C1s binding; the target compound, which retains the N‑hydroxy group but replaces the phenylpiperazine with a piperidine, preserves the critical chelation feature and is thus expected to retain C1s inhibitory capacity, unlike non‑hydroxylated analogs such as 6‑(piperidin‑1‑yl)pyridine‑3‑carboximidamide (CAS 1210437‑88‑9).
| Evidence Dimension | C1s protease inhibition (Ki) |
|---|---|
| Target Compound Data | Predicted to retain C1s-binding capacity based on presence of N‑hydroxy warhead |
| Comparator Or Baseline | N‑Hydroxy‑containing scaffold A1: Ki ~5.8 μM (C1s). Non‑hydroxylated analog: no inhibition up to 100 μM. |
| Quantified Difference | ≫17‑fold difference (hydroxylated vs. non‑hydroxylated scaffold) |
| Conditions | Competitive C1s inhibition assay using fluorescence‑based C2 cleavage detection |
Why This Matters
This confirms that the N‑hydroxy group is a requisite pharmacophore; selecting a non‑hydroxylated in‑class analog will result in complete loss of C1s activity, undermining any complement‑targeted study.
- [1] Xu, X., Herdendorf, T.J., Duan, H., et al. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. J. Immunol. 212, 689–701 (2024). View Source
